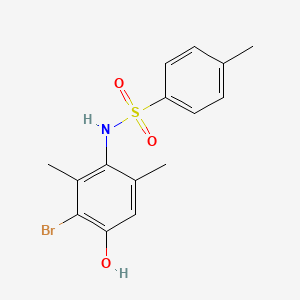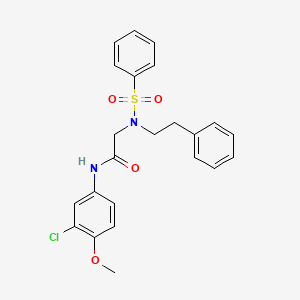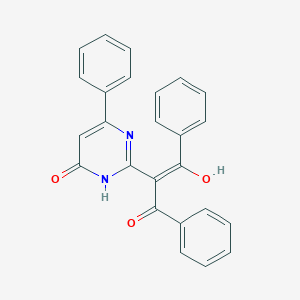![molecular formula C21H16Cl2N2O2 B6134369 N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide, also known as BMD-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-1 has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression.
Mechanism of Action
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide inhibits the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA, and promotes the expression of certain genes. By inhibiting the activity of BRD4, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide prevents the expression of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, it has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide also inhibits the production of inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have high specificity for BRD4, which reduces the risk of off-target effects. However, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict the response to N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide treatment. Additionally, there is interest in studying the combination of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide with other therapeutic agents to enhance its effectiveness. Finally, there is potential for the development of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide as a therapeutic agent for other diseases beyond cancer and inflammation.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methyl-4-aminobenzoic acid to form N-[4-(3-methyl-4-aminobenzoyl)-3-methylphenyl]-3,4-dichlorobenzamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide.
Scientific Research Applications
N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the growth of cancer cells, including leukemia, lymphoma, and solid tumors, by suppressing the expression of oncogenes. N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-13-11-16(24-21(27)15-7-9-17(22)18(23)12-15)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONSOKMLJLKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5764376 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)

![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)


![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)
![3-(4-fluorophenyl)-2-methyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134360.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)